Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide
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Overview
Description
Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds that are structurally related to benzene and thiophene. This particular compound is characterized by the presence of two methyl groups, a nitro group, and a dioxide functionality, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene and thiophene derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the benzothiophene core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide has significant applications in various fields:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, lacking the nitro and dioxide functionalities.
Benzo[c]thiophene: An isomer with a different arrangement of the sulfur atom.
Thiophene: A simpler sulfur-containing heterocycle.
Uniqueness
Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the dioxide functionality enhances its reactivity and potential for various applications.
Properties
CAS No. |
61211-48-1 |
---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2,5-dimethyl-6-nitro-2,3-dihydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H11NO4S/c1-6-3-8-4-7(2)16(14,15)10(8)5-9(6)11(12)13/h3,5,7H,4H2,1-2H3 |
InChI Key |
XEPFHUUXOZFFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1(=O)=O)C=C(C(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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